4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a thiophene boronic acid derivative.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[3,2-d]pyrimidine core can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrido[3,2-d]pyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in diseases where kinase activity is dysregulated.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: A potent kinase inhibitor with similar structural features.
2-aryl-4-(morpholin-4-yl)quinazoline: Another heterocyclic compound with a morpholine ring and potential bioactivity.
Uniqueness
4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of a morpholine ring, a thiophene ring, and a pyrido[3,2-d]pyrimidine core. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
897361-75-0 |
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Molecular Formula |
C15H15N5OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5OS/c16-15-18-11-4-3-10(12-2-1-9-22-12)17-13(11)14(19-15)20-5-7-21-8-6-20/h1-4,9H,5-8H2,(H2,16,18,19) |
InChI Key |
VISBMIDVZRICEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=CS4)N |
Origin of Product |
United States |
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